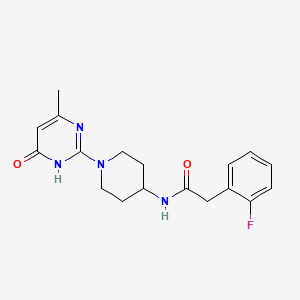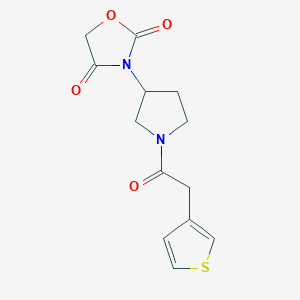
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as AZD8986, is a chemical compound that belongs to the class of azetidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the selective antagonism of the orexin-1 receptor. This receptor is mainly expressed in the hypothalamus and is involved in the regulation of various physiological processes. By blocking the activation of this receptor, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can modulate the release of neurotransmitters and hormones, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can modulate the release of various neurotransmitters and hormones, including orexin, dopamine, and norepinephrine. This can lead to a reduction in appetite, an increase in energy expenditure, and an improvement in sleep quality. Additionally, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is its high selectivity for the orexin-1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, the main limitation of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. One area of interest is the development of more potent and selective orexin-1 receptor antagonists based on the structure of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. Another potential direction is the investigation of the effects of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone on other physiological processes, such as pain perception and addiction. Additionally, clinical trials are needed to evaluate the safety and efficacy of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in humans for the treatment of sleep disorders, obesity, and other related conditions.
In conclusion, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a promising compound with potential therapeutic applications. Its high selectivity for the orexin-1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to explore its full potential and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the reaction of 2-ethoxyphenylboronic acid and 3-(isobutylsulfonyl)azetidin-1-amine in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of 70%. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective antagonistic effect on the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance. This makes it a potential candidate for the treatment of sleep disorders, obesity, and other related conditions.
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-4-21-15-8-6-5-7-14(15)16(18)17-9-13(10-17)22(19,20)11-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIVQGVWBALCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)
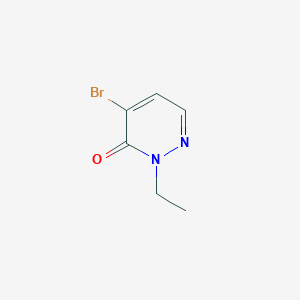

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)
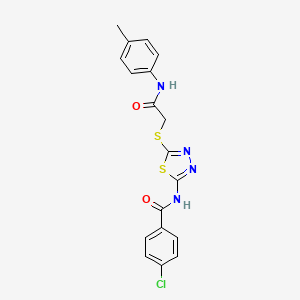

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)
![2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3004128.png)
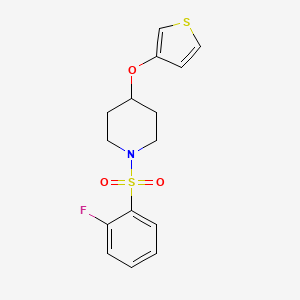
![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3004132.png)
